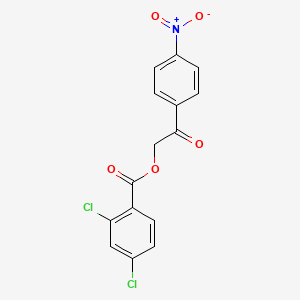
2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 2,4-dichlorobenzoate: is a chemical compound with a complex structure. Let’s break it down:
2-(4-Nitrophenyl)-2-oxoethyl: This part of the compound contains a nitro group (NO₂) attached to a phenyl ring (C₆H₅). The “2-oxoethyl” group refers to an ethyl group (CH₂CH₃) with a carbonyl (C=O) functional group.
2,4-dichlorobenzoate: This portion consists of a benzoate ring (C₆H₅COO-) with chlorine atoms (Cl) at positions 2 and 4.
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific details on industrial production methods, here’s a general outline:
Nitration of Phenyl Ring: Start by nitrating the phenyl ring at position 4 using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Oxidation of Ethyl Group: Oxidize the ethyl group to form the 2-oxoethyl moiety.
Chlorination of Benzoate Ring: Introduce chlorine atoms at positions 2 and 4 of the benzoate ring using reagents like thionyl chloride (SOCl₂).
Chemical Reactions Analysis
Reduction: The nitro group can be reduced to an amino group (NH₂) using reducing agents like tin and hydrochloric acid.
Substitution: The chlorine atoms can undergo substitution reactions with various nucleophiles.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It could serve as a building block for more complex molecules.
Biology: Researchers might explore its interactions with enzymes or receptors.
Medicine: Investigate its pharmacological properties or use as a prodrug.
Industry: Perhaps in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism remains an area of study. It may inhibit enzymes or interact with cellular pathways related to melanin synthesis or other processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare its structure, reactivity, and properties with related molecules.
Properties
Molecular Formula |
C15H9Cl2NO5 |
|---|---|
Molecular Weight |
354.1 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C15H9Cl2NO5/c16-10-3-6-12(13(17)7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)18(21)22/h1-7H,8H2 |
InChI Key |
AABPCJFVLDUVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


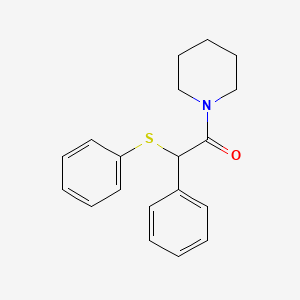
![Biphenyl-4-yl[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10887848.png)
![2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10887856.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10887863.png)
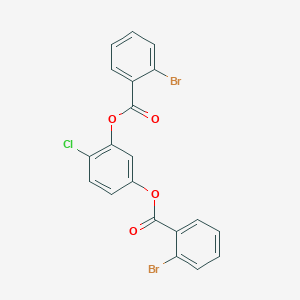
![2-{3-[(4-Bromophenoxy)methyl]phenyl}-5-(4-methoxybenzyl)-1,3,4-oxadiazole](/img/structure/B10887878.png)
![(2E)-3-(2-chlorophenyl)-2-cyano-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B10887879.png)
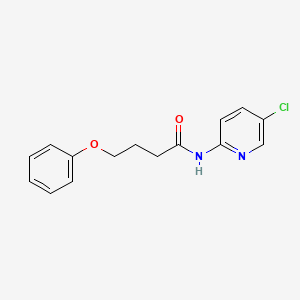
![1-(difluoromethyl)-N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10887894.png)
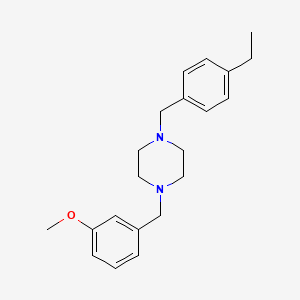
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10887907.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B10887913.png)
![9-(1-ethyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10887916.png)
![2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2,3-dimethylcyclohexyl)hydrazinecarbothioamide](/img/structure/B10887930.png)
